molecular formula C9H6F3NOS2 B12867822 2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole

2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole

Cat. No.: B12867822
M. Wt: 265.3 g/mol
InChI Key: SFGLIERFDQIVIY-UHFFFAOYSA-N
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Description

2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole is a heterocyclic compound that features both sulfur and oxygen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Properties

Molecular Formula

C9H6F3NOS2

Molecular Weight

265.3 g/mol

IUPAC Name

2-methylsulfanyl-7-(trifluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C9H6F3NOS2/c1-15-8-13-5-3-2-4-6(7(5)14-8)16-9(10,11)12/h2-4H,1H3

InChI Key

SFGLIERFDQIVIY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C(=CC=C2)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole typically involves the condensation of 2-aminophenols with trifluoromethylthiolated reagents. One common method includes the use of trifluoromethylthiolated acetonitrile, which reacts with 2-aminophenols under acidic conditions to form the desired benzoxazole derivative . The reaction conditions often involve the use of catalysts such as samarium triflate or copper (II) oxide nanoparticles to enhance the yield and efficiency of the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can significantly improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole involves its interaction with various molecular targets. The trifluoromethylthio group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)benzoxazole: Lacks the trifluoromethylthio group, resulting in different chemical and biological properties.

    2-(Trifluoromethylthio)benzoxazole: Similar structure but without the methylthio group, affecting its reactivity and applications.

    2-(Methylthio)-7-chlorobenzoxazole: Substitution of the trifluoromethylthio group with a chlorine atom, leading to different chemical behavior.

Uniqueness

2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole is unique due to the presence of both methylthio and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as increased lipophilicity and unique reactivity patterns, making it valuable for specific applications in medicinal chemistry and materials science .

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